molecular formula C9H5Cl2NO B2425102 (2Z)-2-(2,4-dichlorophenyl)-3-hydroxyprop-2-enenitrile CAS No. 115716-98-8

(2Z)-2-(2,4-dichlorophenyl)-3-hydroxyprop-2-enenitrile

Cat. No.: B2425102
CAS No.: 115716-98-8
M. Wt: 214.05
InChI Key: JYYKWIXMUMUGGD-AATRIKPKSA-N
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Description

The compound you mentioned belongs to a class of organic compounds known as nitriles. Nitriles are compounds containing a cyano functional group (-C≡N). They are derived from carboxylic acids by replacing the -COOH group with a -CN group .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including FT-IR, UV–visible, 1H NMR, and HRMS . Single-crystal X-ray diffraction is also a common technique used to elucidate the molecular structure .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For nitriles, they can undergo various reactions, including hydrolysis, reduction, and Grignard reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods. These properties include solubility, melting point, boiling point, and more .

Scientific Research Applications

Photocatalytic Degradation

  • Photocatalyzed Transformation on Zinc Oxide : A study by Sehili, Boule, and Lemaire (1991) explored the irradiation of aqueous solutions containing 2,4-dichlorophenol in the presence of ZnO, leading to the formation of several products, including chlorohydroquinone and 3,5-dichlorocatechol. This research highlighted the potential of ZnO as a photocatalyst in environmental applications (Sehili, Boule, & Lemaire, 1991).

  • BiFeO3-g-C3N4-WO3 Z-Scheme Heterojunction : Ali et al. (2020) synthesized a BiFeO3-g-C3N4-WO3 photocatalyst for hydrogen generation and 2,4-dichlorophenol degradation under visible light. This study provided insights into efficient visible-light photocatalysis, relevant for environmental remediation (Ali et al., 2020).

  • Photocatalytic Oxidation by CdS : Tang and Huang (1995) investigated the photocatalytic oxidation of 2,4-dichlorophenol by CdS in different pH conditions. They proposed that the oxidation by positive holes is favored at lower pH, while hydroxyl radicals dominate at higher pH, providing a comprehensive understanding of the photocatalytic degradation process (Tang & Huang, 1995).

Environmental Impact and Remediation

  • Degradation in Wastewater by Plasma and TiO2 : Li et al. (2015) studied the degradation of 2,4-dichlorophenol in wastewater using a dielectric barrier discharge reactor coupled with TiO2 photocatalysis. This research is significant for understanding the combined use of plasma and photocatalysis in wastewater treatment (Li et al., 2015).

  • Removal from Contaminated Soil : Zhou et al. (2014) focused on the removal of 2,4-dichlorophenol from contaminated soil using an amino carboxylic acid-enhanced zero-valent iron/Air Fenton-like system. This study contributes to the field of soil remediation and environmental protection (Zhou et al., 2014).

  • Fungal Degradation : Nakagawa et al. (2006) explored the degradation pathways and kinetics of 2,4-dichlorophenol by a soil fungus, Mortierella sp. This research provides insights into biological degradation processes and their potential application in bioremediation (Nakagawa et al., 2006).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some nitrile compounds have been studied for their potential as drug candidates .

Safety and Hazards

The safety and hazards of a compound depend on its chemical structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Properties

IUPAC Name

(Z)-2-(2,4-dichlorophenyl)-3-hydroxyprop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO/c10-7-1-2-8(9(11)3-7)6(4-12)5-13/h1-3,5,13H/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYKWIXMUMUGGD-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=CO)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C(=C/O)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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